molecular formula C17H13N5O B14352735 4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile CAS No. 96318-64-8

4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile

Cat. No.: B14352735
CAS No.: 96318-64-8
M. Wt: 303.32 g/mol
InChI Key: BDRVPPIPOXPBPS-UHFFFAOYSA-N
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Description

4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile is a synthetic organic compound that features an indole moiety Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile typically involves the reaction of indole derivatives with appropriate nitrile-containing reagents. One common method involves the use of 4-methoxybutane-1,1,2,2-tetracarbonitrile as a starting material, which is then reacted with 1H-indole under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydroxymethyl)-2-methylindole
  • 4-(Methoxymethyl)-2-methylindole
  • 4-(1H-Indol-3-yl)butan-2-one

Uniqueness

4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile is unique due to its specific structure, which combines an indole moiety with a tetracarbonitrile group. This combination imparts distinct chemical and biological properties that differentiate it from other indole derivatives .

Properties

96318-64-8

Molecular Formula

C17H13N5O

Molecular Weight

303.32 g/mol

IUPAC Name

4-indol-1-yl-4-methoxybutane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C17H13N5O/c1-23-16(8-17(11-20,12-21)14(9-18)10-19)22-7-6-13-4-2-3-5-15(13)22/h2-7,14,16H,8H2,1H3

InChI Key

BDRVPPIPOXPBPS-UHFFFAOYSA-N

Canonical SMILES

COC(CC(C#N)(C#N)C(C#N)C#N)N1C=CC2=CC=CC=C21

Origin of Product

United States

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